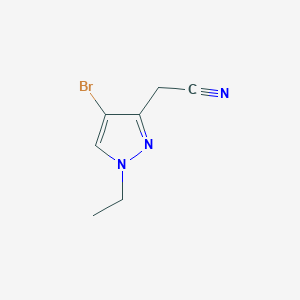

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1310379-47-5 . It has a molecular weight of 214.06 . It is usually in the form of a powder .

Physical And Chemical Properties Analysis

“(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile” is a powder with a molecular weight of 214.06 . It is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

- Role of 2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile : This compound can serve as a cyanomethylating agent, introducing cyano groups (-CN) into organic molecules. It participates in reactions that lead to the formation of nitriles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

- Applications : Researchers utilize 2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile in the synthesis of various nitrogen-containing compounds, including heterocycles and tetrasubstituted olefins. Its reactivity allows for the efficient construction of complex molecules .

- Role of 2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile : This compound can participate in electrochemical reactions, leading to the formation of nitrogen-containing compounds or nitrile-containing compounds. Its unique properties make it an attractive candidate for sustainable synthetic methods .

- Applications : Researchers explore electrochemical methods using 2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile to synthesize diverse products, such as heterocyclic derivatives and functionalized nitriles .

- Applications : Investigations into the antiparasitic properties of 2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile may reveal potential therapeutic agents against leishmaniasis and malaria .

- Applications : Researchers use it as a starting material to construct pyrazole derivatives, imidazoles, and other heterocycles with diverse biological activities .

- Applications : It serves as a reaction medium in various organic transformations, facilitating the formation of new bonds and the synthesis of complex molecules .

- Recent Advances : Researchers continue to explore novel applications and synthetic methodologies involving acetonitrile derivatives. The past five years have witnessed significant progress in understanding its reactivity and developing new synthetic routes .

Organic Synthesis and Cyanomethylation

Electrochemical Conversions

Antileishmanial and Antimalarial Activities

Building Block for Heterocyclic Compounds

Intermediate in Organic Reactions

Research Progress in the Past Five Years

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-(4-bromo-1-ethylpyrazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c1-2-11-5-6(8)7(10-11)3-4-9/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVCTKIRFCKVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CC#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2699737.png)

![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2699745.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)

![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)

![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699755.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)